3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide
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Overview
Description
3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide is an organic compound with the molecular formula C17H12O3S. It is a member of the thiopyran family, characterized by a sulfur atom in the ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a sulfur source. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles as in laboratory synthesis. The process would involve optimizing reaction conditions to maximize yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Substitution reactions can occur at the phenyl rings or the sulfur atom, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a range of substituted thiopyran derivatives .
Scientific Research Applications
3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide involves its interaction with molecular targets and pathways. The compound can undergo photoreactions, leading to the formation of various products. These reactions often involve the triplet state of the substrate, which can interact with other molecules to produce the desired effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-diphenyl-4H-thiopyran-4-one 1,1-dioxide
- 3,5-diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide
- 2,6-diphenyl-4H-thiopyran-4-thione
Uniqueness
3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide is unique due to its specific substitution pattern and the presence of the 1,1-dioxide group. This structural feature imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
63448-89-5 |
---|---|
Molecular Formula |
C17H12O3S |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
1,1-dioxo-3,5-diphenylthiopyran-4-one |
InChI |
InChI=1S/C17H12O3S/c18-17-15(13-7-3-1-4-8-13)11-21(19,20)12-16(17)14-9-5-2-6-10-14/h1-12H |
InChI Key |
SXOYGFPBJHOIPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CS(=O)(=O)C=C(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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